molecular formula C7H7ClOS B1581415 p-Chlorophenyl methyl sulfoxide CAS No. 934-73-6

p-Chlorophenyl methyl sulfoxide

Cat. No. B1581415
CAS RN: 934-73-6
M. Wt: 174.65 g/mol
InChI Key: UBDUBBTYCRJUHW-UHFFFAOYSA-N
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Description

P-Chlorophenyl methyl sulfoxide is a chemical compound with the CAS number 934-73-6 . It has a molecular weight of 174.65 and its IUPAC name is 1-chloro-4-(methylsulfinyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H7ClOS . The InChI code for this compound is 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 142-144°C at 6 mmHg and a melting point of 47-48°C .

Scientific Research Applications

Toxicity and Metabolic Studies

  • Subchronic Effects in Rodents and Rhesus Monkeys: Research has shown that p-chlorophenyl methyl sulfoxide, along with its related compounds, causes various toxic effects in rodents and rhesus monkeys. These effects include central nervous system depression, changes in weight, and alterations in liver and kidney functions (Thake, Mays, Leber, & Dacre, 1993).
  • Toxicokinetics and Metabolism: In another study, the pharmacokinetic properties of this compound were evaluated, showing rapid absorption and clearance primarily via the urine in a dose-dependent manner in rats and rhesus monkeys (Dacre, Leber, & Mays, 1993).

Environmental Degradation Studies

  • Degradation in Soil: The degradation of this compound in soil was studied, indicating that the rate of compound destruction and the recovery of total activity vary with the concentration and treatment of soil (Guenzi & Beard, 1981).

Chemical Structure and Oxidation Studies

  • Crystal and Molecular Structure: The crystal and molecular structure of related compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction, providing insights into the molecular interactions and crystal architecture (Adamovich et al., 2017).
  • Asymmetric Oxidation Catalyzed by Manganese Complexes: A study showed that the asymmetric aerobic oxidation of sulfides, including 2-chlorophenyl methyl sulfide, can be catalyzed to produce optically active sulfoxides (Imagawa, Nagata, Yamada, & Mukaiyama, 1995).

Reactions with Oxidizing Agents

  • Reactions with Peroxides: Sulconazole, a sulfur-containing drug, when exposed to oxidizing agents like peracetic acid and hydrogen peroxide, converts to sulfoxide and sulfone, with the pH influencing the product distribution (Chen, Kenley, & Winterle, 1991).

Catalytic Oxidation Studies

  • Catalytic Oxidation of Alcohols: Oxo-rhenium complexes have been used in the catalytic oxidation of alcohols, with bis(4-chlorophenyl) sulfoxide as the oxidant agent. This process is efficient for converting primary and secondary alcohols to the corresponding aldehydes and ketones (Sousa et al., 2013).

Metabolite Identification and Impact on Enzymes

  • Sulfur-Containing Metabolites of Chlorinated Benzenes: The metabolites of p-dichlorobenzene, including 2, 5-dichlorophenyl methyl sulfoxide, have been identified and studied for their distribution and excretion in rats (Kimura et al., 1979).
  • Impact on Hepatic Drug-Metabolizing Enzymes: Compounds like 3,5-dichlorophenyl methyl sulfide and its oxidized forms have shown to increase the activity of liver microsomal enzymes in rats (Kimura, Kawai, Sato, Aimoto, & Murata, 1983).

Inhibition Studies

  • Inhibitors of Thymidylate Synthase: New diphenyl sulfoxide and sulfones have been synthesized and tested for their inhibition of human and E. coli thymidylate synthase, revealing potential for antitumor activity (Jones et al., 1997).

Analytical Techniques

  • Colorimetric Analysis: A method for colorimetric analysis of p-chlorobenzyl p-chlorophenyl sulphide residues in plant and animal tissue has been described, highlighting the method's sensitivity and specificity (Higgons & Kilbey, 1955).

NMR Studies

  • Two-dimensional NMR Studies: Studies using two-dimensional NMR have been conducted on thioxanthene sulfoxides, including chlorophenyl methyl sulfoxides, to assign proton and carbon chemical shifts (Młotkowska et al., 1991).

Enzymatic Sulfoxidation Studies

  • Sulfoxidation in Cultured Plant Cells: Enzymatic sulfoxidation of p-chlorophenylmethylsulfide to its sulfoxide form was observed in cotton, carrot, and tobacco cell cultures, revealing differences in sulfoxidation rates among these species (Blair, Slife, Felsot, & Plewa, 1984).

Additional Studies

  • Dimethyl Sulfoxide Reactions: Dimethyl sulfoxide reacts with various chlorothiolformates, hydrogen chloride, and other compounds, displaying distinct adduct formations and molecular interactions (Queen, Lemire, Janzen, & Paddon-Row, 1978).
  • Enantioselective Inclusion by Phenylglycyl-Phenylglycine: Crystalline phenylglycyl-phenylglycine includes methyl phenyl sulfoxides and benzyl methyl sulfoxides with high enantioselectivity, highlighting the potential for chiral separation and recognition in pharmaceutical applications (Akazome et al., 2000).

Mechanism of Action

Mode of Action

It is known that the compound undergoes s-oxidation as well as ring-oxidation/conjugation reactions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

p-Chlorophenyl Methyl Sulfoxide affects various biochemical pathways. It undergoes S-oxidation and ring-oxidation/conjugation reactions . The compound’s metabolites may interact with different biochemical pathways, influencing their function and potentially leading to downstream effects.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats and rhesus monkeys . The compound is absorbed and eliminated at a lower rate in rhesus monkeys than in rats, which may be related to a lower capacity for conjugate formation in the former species . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary between species, which could impact its bioavailability.

Result of Action

It is known that the compound and its metabolites can interact with various biochemical pathways, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s pharmacokinetic properties can vary between species .

Safety and Hazards

This compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

p-Chlorophenyl methyl sulfoxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo S-oxidation and ring-oxidation/conjugation reactions . These interactions can lead to the formation of different metabolites, which can further participate in various biochemical pathways. The compound’s ability to induce microsomal enzyme proliferation suggests that it can enhance the biotransformation rates of a wide variety of endogenous and exogenous chemicals .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have reported that exposure to this compound can lead to central nervous system depression, anorexia, and depressed weight gains in rodents . Additionally, it can cause alterations in hematologic and clinical chemistry parameters, as well as induce necrotic and megalocytic changes in the liver .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, leading to their activation or inhibition. This can result in changes in metabolic pathways and gene expression patterns. For example, this compound has been shown to induce proliferative changes in lymph nodes, spleen, and bone marrow, as well as cause hepatocellular vacuolization, degeneration, and necrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can cause transient central nervous system depression and other clinical signs in rodents and rhesus monkeys . These effects may vary depending on the duration of exposure and the specific conditions of the laboratory setting.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At higher doses, the compound can cause toxic or adverse effects. For instance, studies have reported that high doses of this compound can lead to lethality, central nervous system depression, and emesis in rhesus monkeys . Additionally, elevated serum blood urea nitrogen and serum glutamic pyruvic transaminase values have been observed in the highest dosage groups, indicating potential liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including S-oxidation and ring-oxidation/conjugation reactions . These pathways involve the interaction of the compound with specific enzymes and cofactors, leading to the formation of different metabolites. The compound’s ability to induce microsomal enzyme proliferation suggests that it can enhance the biotransformation rates of various chemicals, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be absorbed and eliminated at different rates in rats and rhesus monkeys, with the elimination occurring at a lower rate in rhesus monkeys .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound has been shown to cause degenerative lesions in gastric and intestinal epithelium, indicating its potential impact on specific cellular compartments .

properties

IUPAC Name

1-chloro-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDUBBTYCRJUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8023975
Record name 4-Chlorophenyl methyl sulfoxide
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Molecular Weight

174.65 g/mol
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CAS RN

934-73-6
Record name 4-Chlorophenyl methyl sulfoxide
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Record name 4-Chlorophenyl methyl sulfoxide, (+/-)-
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Record name Benzene, 1-chloro-4-(methylsulfinyl)-
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Record name 4-Chlorophenyl methyl sulfoxide
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Record name 4-CHLOROPHENYL METHYL SULFOXIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the acute toxicity effects of p-chlorophenyl methyl sulfoxide?

A1: Studies have shown that this compound exhibits moderate oral toxicity with LD50 values ranging from 400-620 mg/kg in rats and 330-880 mg/kg in mice. Dermally, it caused central nervous system depression lasting up to 7 days in rabbits, with the sulfoxide demonstrating higher skin irritation potential compared to the sulfide and sulfone counterparts. In rabbit ocular tests, this compound displayed the highest irritation potential, leading to corneal opacity that persisted throughout the observation period.

Q2: What metabolic changes were observed in rats and monkeys after exposure to this compound?

A2: Both rats and rhesus monkeys primarily eliminate this compound and its related compounds (sulfide and sulfone) through urine in a dose-dependent manner. A significant portion of the urinary metabolites were found to be conjugated to water-soluble forms, requiring enzymatic deconjugation for extraction. Additionally, evidence suggests the compound induces hepatic microsomal enzymes, as indicated by decreased hexobarbital sleep times and observed hepatomegaly in subchronic studies.

Q3: What histological changes were observed in rodents following subchronic exposure to this compound?

A3: Subchronic exposure to this compound in rats and mice led to liver enlargement with both species exhibiting necrotic and megalocytic changes in the liver. Notably, mice exposed to the highest dose levels also showed damage to the bronchiolar epithelium. Furthermore, these compounds induced hepatic megalocytosis, syncytial cell formation, and hepatic necrosis in both rats and mice.

Q4: Is this compound a mutagen?

A4: Based on the Ames assay using Salmonella typhimurium (five strains) with Arochlor 1254- and phenobarbital-induced S-9 rat liver activation systems, this compound did not exhibit mutagenic properties.

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